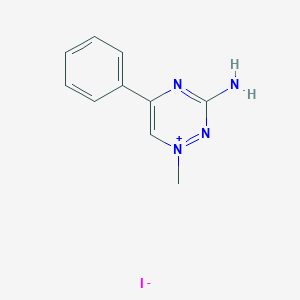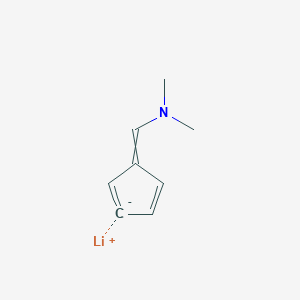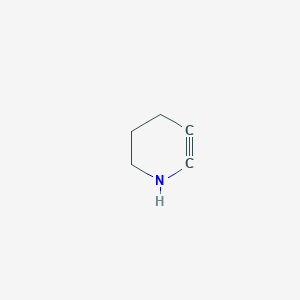
3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide typically involves the reaction of N-acetyl-benzylhydrazone with hydroxylamine in the presence of potassium hydroxide in pyridine . This reaction yields the desired triazine compound through a series of steps that include nucleophilic addition and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
3-Amino-5,6-dimethyl-1,2,4-triazine: Another triazine derivative with different substituents.
Uniqueness
3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodide form also enhances its solubility and reactivity compared to other triazine derivatives.
Properties
CAS No. |
115125-24-1 |
|---|---|
Molecular Formula |
C10H11IN4 |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
1-methyl-5-phenyl-1,2,4-triazin-1-ium-3-amine;iodide |
InChI |
InChI=1S/C10H11N4.HI/c1-14-7-9(12-10(11)13-14)8-5-3-2-4-6-8;/h2-7H,1H3,(H2,11,12,13);1H/q+1;/p-1 |
InChI Key |
OYVPSDVMHQQCTK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=NC(=NC(=C1)C2=CC=CC=C2)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)



![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)




